molecular formula C18H20N2O3S B2889406 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methylbenzamide CAS No. 899979-90-9

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2889406
CAS No.: 899979-90-9
M. Wt: 344.43
InChI Key: XLJXXISPELUELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-4-methylbenzamide is a sulfonamide-containing benzamide derivative characterized by a 1,2-thiazinane-1,1-dioxide ring linked to a 4-methylbenzamide group via a phenyl spacer. Key structural features include:

  • 1,2-Thiazinane-1,1-dioxide core: A six-membered sulfone-containing heterocycle contributing to metabolic stability and hydrogen-bonding interactions with biological targets.
  • 4-Methylbenzamide moiety: A lipophilic aromatic group that enhances membrane permeability and modulates target binding affinity.
  • Phenyl linker: Facilitates spatial orientation of the pharmacophoric groups.

The synthetic route for analogous compounds involves Friedel-Crafts sulfonylation, hydrazide formation, and cyclization reactions, as observed in related sulfonylbenzamide derivatives .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-24(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJXXISPELUELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thiazinane derivatives. One common method includes the following steps:

    Formation of Thiazinane Derivative: The thiazinane derivative is synthesized by reacting a suitable amine with sulfur dioxide and a base, such as triethylamine, under controlled conditions.

    Coupling Reaction: The thiazinane derivative is then coupled with 4-methylbenzoic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes:

    Bulk Synthesis of Thiazinane Derivative: Large quantities of the thiazinane derivative are synthesized using continuous flow reactors.

    Automated Coupling Reaction: The coupling reaction is carried out in automated reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazinane ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in organic solvents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazinane derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: The thiazinane ring can interact with enzymes, inhibiting their activity and disrupting metabolic pathways.

    Interfering with DNA: The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes.

    Modulating Signaling Pathways: It can affect various signaling pathways, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazinane Derivatives

(a) 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)
  • Structure : Features a brominated aryloxy substituent on the thiazinane ring.
  • Synthesis: Prepared via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield) .
(b) 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
  • Structure : Contains a trifluoromethylphenyl group instead of 4-methylbenzamide.
  • Pharmacological Impact : The electron-withdrawing CF₃ group enhances binding to hydrophobic pockets in HDAC enzymes, as seen in HDAC inhibitors like compound 136 (Ki = 0.8 µM for HDAC3) .

Benzamide Derivatives with Heterocyclic Moieties

(a) N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-methylbenzamide (MZ2)
  • Structure : Replaces the thiazinane dioxide with a dithiarsinan ring.
  • Activity : Exhibits moderate cytotoxicity (IC₅₀ = 8.2 µM in A-431 cells) but lower stability due to arsenic-sulfur bonds .
  • Synthetic Challenge : Lower yield (35%) compared to the target compound’s analogs .
(b) N-(4-(9H-Carbazol-9-yl)phenyl)-4-methylbenzamide (3p)
  • Structure : Substitutes thiazinane with a carbazole group.
  • Application : Designed as an ATP-competitive kinase inhibitor, mimicking Type 2 SMKIs (e.g., PDGFRα inhibitors with IC₅₀ < 1 µM) .
(c) EGFR-Targeting Quinoline-Benzamides (e.g., Compound 16)
  • Structure: Incorporates a 6,7-dimethoxyquinoline group.
  • Potency : Demonstrates superior EGFR inhibition (IC₅₀ = 12 nM) due to planar aromatic systems enhancing π-π stacking .

Pharmacological and Mechanistic Comparisons

Compound Target IC₅₀/Ki Key Structural Feature Reference
Target Compound Kinases (e.g., VEGFR1) Not reported Thiazinane dioxide + 4-methylbenzamide
HDACi 136 HDAC3 Ki = 0.8 µM Trifluoromethylphenyl group
MZ2 General cytotoxicity IC₅₀ = 8.2 µM Dithiarsinan ring
Compound 16 (Quinoline) EGFR IC₅₀ = 12 nM 6,7-Dimethoxyquinoline
3p (Carbazole derivative) PDGFRα IC₅₀ < 1 µM Carbazole moiety
  • Kinase Inhibition : The target compound’s thiazinane dioxide may mimic ATP’s phosphate-binding region, similar to purine-based hybrids in PDGFRα inhibitors .
  • Epigenetic Modulation : Unlike HDAC inhibitors (e.g., compound 136), the target compound lacks a zinc-binding group, limiting direct HDAC activity .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methylbenzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazinan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 358.41 g/mol. The structure features a thiazinan ring, which contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight358.41 g/mol
CAS Number899979-78-3
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown potent inhibitory effects against various cancer cell lines, including HepG2 (liver cancer) and others . The mechanism of action may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Preliminary interaction studies indicate that it may bind to specific targets within these pathways, although detailed mechanisms remain to be elucidated. For example, thiazine derivatives have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways related to cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazine derivatives:

  • Antiproliferative Activity : A study demonstrated that structurally similar thiazine compounds showed EC50 values as low as 10.28 µg/mL against HepG2 cells, indicating strong antiproliferative effects .
  • Molecular Docking Studies : Docking simulations have been employed to predict how this compound interacts with target proteins. These studies help identify potential binding sites and affinities that could inform further drug development .
  • Comparative Analysis : A comparative analysis of similar compounds highlights the unique properties of this compound due to its specific arrangement of functional groups. For example, while other benzamide derivatives may exhibit varying degrees of enzyme inhibition or anticancer activity, the combination of the thiazinan ring with the benzamide structure may confer distinct biological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.